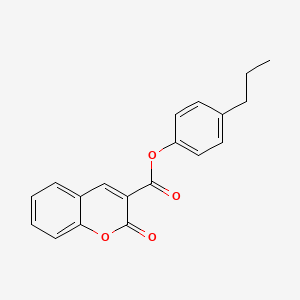

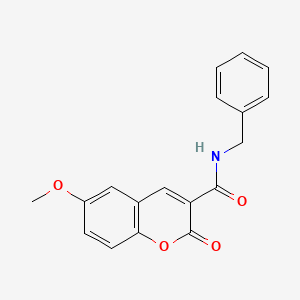

6-(1-naphthyl)-2H-pyran-2-one

Descripción general

Descripción

Synthesis Analysis

The synthesis of naphtho[1,8-bc]pyran derivatives, closely related to 6-(1-naphthyl)-2H-pyran-2-one, has been achieved through rhodium-catalyzed oxidative coupling of 1-naphthols with alkynes. This method relies on the hydroxy groups to direct regioselective C-H bond cleavage, resulting in efficient and straightforward synthesis (Mochida et al., 2010). Additionally, a one-pot synthesis of related compounds utilizing a three-component condensation reaction of β-naphthol, aromatic aldehydes, and 4-hydroxycoumarin has been reported, offering good to excellent yields and short reaction times (Wan et al., 2014).

Molecular Structure Analysis

The molecular structure of derivatives of this compound, such as 6-amino-5-cyano-2-methyl-4-(1-naphthyl)-4H-pyran-3-carboxylate derivatives, has been characterized by the flattened boat conformation of the heterocyclic pyran ring. The dihedral angles between the naphthalene substituent and the heterocyclic ring highlight the steric hindrance and structural diversity within this class of compounds (Nesterov et al., 2007).

Chemical Reactions and Properties

The Diels-Alder reaction of 6-amino-2H-pyran-2-ones with diethyl acetylenedicarboxylate, 1,4-naphthoquinone, and N-phenylmaleimide showcases the reactivity of these compounds. This reaction follows different pathways, leading to a diverse range of structurally varied products and demonstrating the chemical versatility of the this compound derivatives (Khatri & Samant, 2014).

Aplicaciones Científicas De Investigación

Cholesterol Regulation

A study conducted by Prugh et al. (1990) explored compounds related to 6-(1-naphthyl)-2H-pyran-2-one, specifically trans-6-[2-(substituted-1-naphthyl)ethyl(or ethenyl)]-3,4,5,6-tetrahydro-4-hydroxy-2H-pyran-2-ones. These compounds exhibited inhibitory activity against 3-hydroxy-3-methylglutaryl-coenzyme A reductase, a key enzyme in cholesterol synthesis. The study suggests potential applications in cholesterol regulation and cardiovascular health (Prugh et al., 1990).

Structural Analysis and Tautomerism

Brbot-Šaranović et al. (2001) investigated isomeric enaminones derived from compounds similar to this compound. Their research focused on the structural characterization, revealing insights into tautomerism and intramolecular hydrogen bonding. Such studies are essential in understanding molecular behavior and could have implications in materials science and drug design (Brbot-Šaranović et al., 2001).

Dimerization Studies

Cotterill et al. (1998) explored the dimerization of 6-substituted 2,2-dimethyl-2H-naphtho[1,2-b]pyrans, which are structurally related to this compound. Understanding the dimerization process of these compounds can lead to novel applications in polymer science and material engineering (Cotterill et al., 1998).

Photochemical and Photophysical Properties

Aiken et al. (2014) studied the photochemical properties of 2H-naphtho[1,2-b]pyran derivatives, closely related to this compound. They investigated the photomerocyanine formation, a process essential in understanding light-induced molecular changes. This research could have implications in photochemistry and the development of light-responsive materials (Aiken et al., 2014).

Gold-Catalyzed Cyclization

Li et al. (2020) demonstrated the gold(i)-catalyzed cyclization of compounds related to this compound. This method represents an efficient approach for the synthesis of complex polycyclic compounds, potentially useful in organic synthesis and pharmaceutical research (Li et al., 2020).

Propiedades

IUPAC Name |

6-naphthalen-1-ylpyran-2-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H10O2/c16-15-10-4-9-14(17-15)13-8-3-6-11-5-1-2-7-12(11)13/h1-10H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XLWSCVJZCYTXIP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC=C2C3=CC=CC(=O)O3 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H10O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

222.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-methyl-N-{4-[3-(tetrahydrofuran-3-yl)-1,2,4-oxadiazol-5-yl]phenyl}methanesulfonamide](/img/structure/B5652498.png)

![3-{1-[(2-propyl-1,3-thiazol-4-yl)carbonyl]-3-piperidinyl}[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B5652504.png)

![2-cyclobutyl-N-{rel-(3R,4S)-4-cyclopropyl-1-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-3-pyrrolidinyl}acetamide hydrochloride](/img/structure/B5652536.png)

![N'-(1-methyl-4-piperidinylidene)-2-[(4-nitrobenzyl)thio]acetohydrazide](/img/structure/B5652537.png)

![1,9-dimethyl-10-oxo-N-(2-phenylethyl)-1,4,9-triazaspiro[5.6]dodecane-4-carboxamide](/img/structure/B5652547.png)